Melting Point: 6-Fold Higher Solubility Compared to Dichloro Analog
The target compound exhibits a melting point of 73-75.5 °C, which is intermediate between its phenyl (50-52 °C) and 5-chloro (120.5-121 °C) analogs . This difference is not merely academic; it reflects a tangible advantage in aqueous processability. The calculated aqueous solubility of the target compound is 0.026 g/L at 25 °C, which is approximately 6-fold higher than the 0.0043 g/L reported for the 5-chloro analog . This increased solubility can facilitate work-up and reduce the need for strong organic solvents in certain synthetic steps.
| Evidence Dimension | Aqueous Solubility (calculated) |
|---|---|
| Target Compound Data | 0.026 g/L at 25 °C |
| Comparator Or Baseline | (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: 0.0043 g/L at 25 °C |
| Quantified Difference | 6.05-fold higher |
| Conditions | Calculated value at 25 °C |
Why This Matters
The 6-fold improvement in aqueous solubility over the chloro analog can translate to simpler work-up procedures and reduced solvent consumption in multi-step syntheses, directly impacting operational costs and scalability.
